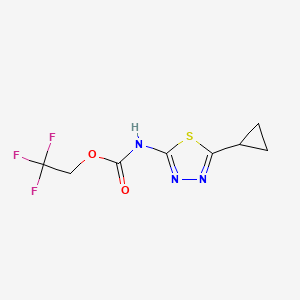
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride
説明
“N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride” is likely a derivative of sulfonamide, which is a functional group characterized by the structure R-SO2-NH2, where R is an organic group . Sulfonamides are known for their use in medicinal chemistry, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a nitrobenzene sulfonamide core with an aminoethyl group attached. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
As a sulfonamide derivative, this compound could potentially participate in various chemical reactions. For instance, it might undergo reactions typical for nitro compounds or for sulfonamides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
1. Anticancer Research
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride and its derivatives have been studied for their potential in cancer treatment. For instance, certain sulfonamide derivatives have shown promising results in inducing apoptosis in various cancer cell lines, including hepatocellular, breast, and colon cancers. These effects are likely mediated through the activation of pro-apoptotic genes and pathways such as p38 and ERK phosphorylation (Cumaoğlu et al., 2015).
2. Antibacterial and Antifungal Applications
Several studies have investigated the antibacterial and antifungal properties of various sulfonamide derivatives. Some compounds have shown good to moderate antimicrobial activities and binding affinity towards bacterial and fungal structures, suggesting their potential use as antibacterial and antifungal agents (Kumar et al., 2020).
3. Enzyme Inhibition Studies
Sulfonamide derivatives have been explored as inhibitors for certain enzymes. For example, certain compounds have shown inhibition of human carbonic anhydrase isoforms, which could have implications in developing treatments for various conditions, including cancer (Esirden et al., 2015).
4. Pharmaceutical Chemistry
The sulfonamide group, present in N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride, is a significant component in medicinal chemistry, often used in drug design. This group appears in many marketed drugs, particularly sulfonamide antibacterials, which are inhibitors of tetrahydropteroic acid synthetase (Kalgutkar et al., 2010).
5. Solid-phase Synthesis Applications
In the realm of chemical synthesis, sulfonamide derivatives, including those related to N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride, have been utilized in solid-phase synthesis. This application is instrumental in the development of pharmacophores and other complex organic compounds (Congreve et al., 2003).
6. Synthesis of PET Tracer Precursors
Sulfonamide derivatives, including those related to N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride, have been synthesized for use as precursors in PET (Positron Emission Tomography) tracer chemistry. This application highlights their importance in diagnostic imaging and radiopharmaceutical development (Gebhardt & Saluz, 2012).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-aminoethyl)-4-nitrobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S.ClH/c9-5-6-10-16(14,15)8-3-1-7(2-4-8)11(12)13;/h1-4,10H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKQNKONJGPPBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride | |
CAS RN |
1209994-16-0 | |
| Record name | N-(2-aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



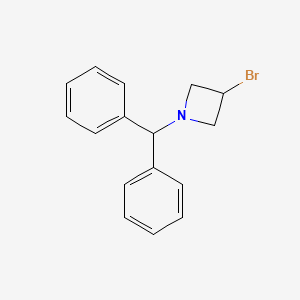
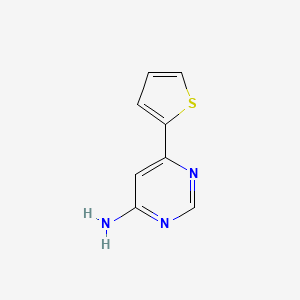
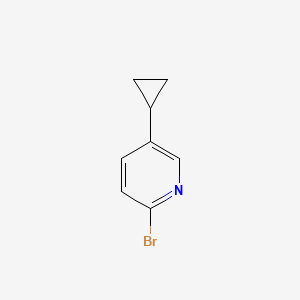

![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B1371988.png)
![2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1371990.png)
![2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1371991.png)
![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)-3-methylbutyl]carbamate](/img/structure/B1371992.png)
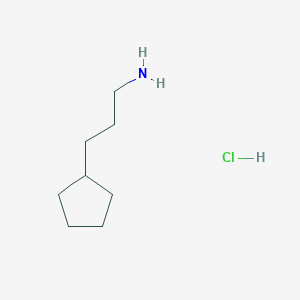
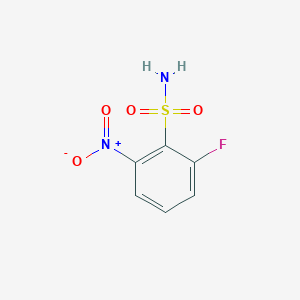
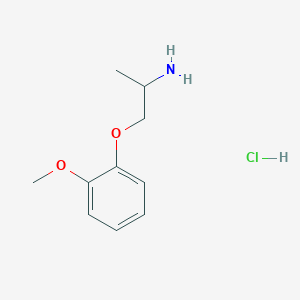
![[3-(Ethoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1371997.png)

